molecular formula C22H23NO4 B11291065 9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11291065
M. Wt: 365.4 g/mol
InChI Key: CSRNVJKIKSANDT-UHFFFAOYSA-N
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Description

9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propyl chain, and a chromeno-oxazine core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a multi-step process. One common method involves the use of a microwave-assisted three-component one-pot Mannich reaction. This reaction typically involves the condensation of an aldehyde, an amine, and a coumarin derivative under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions with reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its unique combination of an ethoxyphenyl group and a propyl chain, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO4/c1-3-5-15-12-21(24)27-22-18(15)10-11-20-19(22)13-23(14-26-20)16-6-8-17(9-7-16)25-4-2/h6-12H,3-5,13-14H2,1-2H3

InChI Key

CSRNVJKIKSANDT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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